molecular formula C9H9BrO2 B1322514 3-Bromo-2-ethoxybenzaldehyde CAS No. 1009091-82-0

3-Bromo-2-ethoxybenzaldehyde

Cat. No.: B1322514
CAS No.: 1009091-82-0
M. Wt: 229.07 g/mol
InChI Key: HYMCRTCUKJLPLB-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

3-Bromo-2-ethoxybenzaldehyde is utilized in a variety of scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-ethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-ethoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

    Oxidation: 3-Bromo-2-ethoxybenzoic acid.

    Reduction: 3-Bromo-2-ethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxybenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. The bromine atom can also participate in substitution reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 3-Bromo-4-methoxybenzaldehyde
  • 2-Ethoxybenzaldehyde

Comparison: 3-Bromo-2-ethoxybenzaldehyde is unique due to the specific positioning of the bromine and ethoxy groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and research applications due to its specific electronic and steric properties.

Properties

IUPAC Name

3-bromo-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMCRTCUKJLPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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